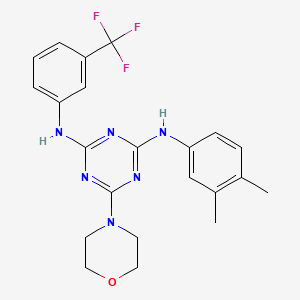

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine

Description

This compound (CAS: 384849-51-8, ChemSpider ID: 8042280) is a 1,3,5-triazine derivative with the molecular formula C₂₀H₁₉F₃N₆O and a molecular weight of 416.407 g/mol . Its structure features:

- A morpholino group at the 6-position, enhancing solubility and hydrogen-bonding capacity.

- N²-(3,4-Dimethylphenyl) and N⁴-(3-(trifluoromethyl)phenyl) substituents, contributing steric bulk, lipophilicity, and electron-withdrawing effects.

Triazine derivatives are widely studied for pharmaceutical and material science applications due to their tunable reactivity and stability .

Properties

IUPAC Name |

2-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N6O/c1-14-6-7-18(12-15(14)2)27-20-28-19(29-21(30-20)31-8-10-32-11-9-31)26-17-5-3-4-16(13-17)22(23,24)25/h3-7,12-13H,8-11H2,1-2H3,(H2,26,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMWWHAONNXGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine class, which has been investigated for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a triazine core substituted with:

- Morpholino group : Enhances solubility and bioavailability.

- Dimethylphenyl group : Contributes to hydrophobic interactions.

- Trifluoromethylphenyl group : Increases lipophilicity and may enhance binding affinity to biological targets.

The molecular formula is , with a molecular weight of approximately 450.5 g/mol. The presence of fluorine atoms is significant as they can modulate the electronic properties of the compound, potentially affecting its biological interactions.

The biological activity of this compound primarily involves:

- Inhibition of Enzymes : The triazine core is known to interact with various enzymes, potentially leading to inhibition of critical pathways in cancer cell proliferation.

- Modulation of Receptors : It may act on specific receptors involved in cell signaling pathways, particularly those associated with cancer growth and survival.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably:

- In vitro Studies : Research has demonstrated that derivatives of triazine compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB231) and prostate cancer (DU145) cells .

- Selectivity : The compound has shown selective toxicity towards cancer cells while sparing non-cancerous cells, indicating a favorable therapeutic window .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Substituent Positioning : The position of substituents on the phenyl rings significantly influences the compound's activity. For instance, para-substituted groups generally enhance potency against targeted cancer cell lines .

- Fluorination Effects : The introduction of trifluoromethyl groups has been correlated with increased potency due to enhanced electron-withdrawing effects, which can stabilize the transition state during enzyme inhibition .

Case Studies

- MDA-MB231 Breast Cancer Cells :

- DU145 Prostate Cancer Cells :

Summary Table of Biological Activities

| Compound | Target Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB231 | 0.06 | Enzyme inhibition |

| This compound | DU145 | 0.12 | Apoptosis induction |

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

2.1. Substituent-Driven Reactivity and Stability

- Key Insight: The absence of chloro in the target compound reduces electrophilic reactivity but improves metabolic stability compared to 2d, 2f, and other chloro-substituted analogs . The trifluoromethyl group enhances lipophilicity and binding to hydrophobic protein pockets, a feature absent in non-fluorinated analogs .

2.2. Fluorinated vs. Non-Fluorinated Derivatives

- Fluorinated Triazines (e.g., target compound): The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, improving oxidative stability and bioavailability . Demonstrated in fluorine-substituted 1,2,4-triazines, where CF₃ groups increased antimicrobial activity by 30–50% compared to non-fluorinated analogs .

- Non-Fluorinated Triazines (e.g., 2d, 2f): Rely on chloro or alkyl groups for reactivity, limiting applications in environments requiring metabolic stability .

2.3. Morpholino-Containing Derivatives

- The morpholino group in the target compound and analogs (e.g., 2d, 2f) enhances solubility in polar solvents (e.g., THF, ethanol) and facilitates hydrogen bonding with biological targets .

- Comparison: Target Compound: Morpholino at 6-position balances solubility and steric effects from aryl substituents. 4-Chloro-N-methyl-6-morpholino-triazine (): Morpholino improves crystallinity but chloro limits stability under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.